Cas no 866040-17-7 (N-(2-Methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide)

N-(2-Methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide is a synthetic organic compound featuring a 1,2,4-oxadiazole core linked to a trifluoromethylphenyl group and a methoxybenzyl-substituted propanamide moiety. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to the oxadiazole's role as a bioisostere for ester or amide functionalities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxybenzyl moiety may influence binding affinity in target interactions. The compound is of interest in drug discovery, particularly for its potential as a modulator of biological pathways involving enzyme inhibition or receptor binding. Its well-defined synthetic route allows for further structural optimization.
N-(2-Methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide structure
866040-17-7 structure
Product Name:N-(2-Methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide
CAS No:866040-17-7
MF:C20H18F3N3O3
MW:405.370435237885
CID:5014003
Update Time:2025-05-25

N-(2-Methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide Chemical and Physical Properties

Names and Identifiers

    • N-[(2-methoxyphenyl)methyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide
    • N-(2-methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide
    • N-(2-Methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide
    • Inchi: 1S/C20H18F3N3O3/c1-28-16-8-3-2-5-14(16)12-24-17(27)9-10-18-25-19(26-29-18)13-6-4-7-15(11-13)20(21,22)23/h2-8,11H,9-10,12H2,1H3,(H,24,27)
    • InChI Key: DDHHQQVONVJKGA-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C1=NOC(CCC(NCC2C=CC=CC=2OC)=O)=N1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 535
  • XLogP3: 3.7
  • Topological Polar Surface Area: 77.2

N-(2-Methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide Pricemore >>

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Additional information on N-(2-Methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide

N-(2-Methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide: A Comprehensive Overview

The compound with CAS No. 866040-17-7, named N-(2-Methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a methoxybenzyl group, a trifluoromethylphenyl group, and a 1,2,4-oxadiazole ring. These structural elements contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. The presence of the trifluoromethylphenyl group is particularly noteworthy due to its ability to enhance the stability and bioavailability of the molecule. This feature makes it an attractive candidate for drug design, where stability and efficient absorption are critical factors.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have employed various methodologies, including nucleophilic substitution and coupling reactions, to construct the molecule's intricate architecture. The incorporation of the methoxybenzyl group plays a pivotal role in stabilizing intermediate species during the synthesis, thereby facilitating the formation of the final product.

In terms of applications, this compound has shown promise in several areas of chemistry and biology. For instance, its ability to act as a precursor in the synthesis of more complex molecules has been widely recognized in organic synthesis research. Additionally, its unique electronic properties make it a valuable tool in materials science, particularly in the development of advanced polymers and coatings.

Recent advancements in computational chemistry have provided deeper insights into the molecular behavior of this compound. Quantum mechanical calculations have revealed that the conjugation between the aromatic rings and the oxadiazole moiety significantly influences its electronic properties. This understanding has paved the way for more efficient utilization of the compound in practical applications.

The integration of experimental and computational approaches has also enabled researchers to explore the stereochemical aspects of this compound's interactions with biological systems. Such studies are crucial for determining its potential as a drug candidate or a bioactive agent.

In conclusion, N-(2-Methoxybenzyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide represents a remarkable example of modern organic chemistry's capabilities in designing complex molecules with tailored properties. Its versatile structure and promising applications underscore its importance in both academic research and industrial development.

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